Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate
Overview
Description
Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate is a quinoline derivative with a molecular formula of C13H11Cl2NO2S. This compound is known for its unique chemical structure, which includes a quinoline core substituted with chloro, methylthio, and ethoxycarbonyl groups. It is used in various scientific research applications due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate typically involves the reaction of 4,6-dichloro-2-(methylthio)quinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro groups can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate involves its interaction with specific molecular targets. The chloro and methylthio groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,6-dichloro-2-methylnicotinate: Similar in structure but with a nicotinate core.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: A pyrimidine analogue with similar functional groups.
Uniqueness
Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate is unique due to its quinoline core, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern allows for unique interactions in chemical reactions and biological systems .
Properties
IUPAC Name |
ethyl 4,6-dichloro-2-methylsulfanylquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-3-18-13(17)10-11(15)8-6-7(14)4-5-9(8)16-12(10)19-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGNGBKXHHRCBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)Cl)N=C1SC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371340 | |
Record name | Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227958-96-5 | |
Record name | Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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